molecular formula C15H18O2 B8176735 4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran

4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8176735
M. Wt: 230.30 g/mol
InChI Key: CJBVSMBATBUCKM-UHFFFAOYSA-N
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Description

4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tetrahydropyran ring, an ethynyl group, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst under reflux conditions.

    Introduction of the Methylphenoxy Group: The next step involves the introduction of the methylphenoxy group via an etherification reaction. This can be accomplished by reacting the intermediate with 2-ethynyl-5-methylphenol in the presence of a base such as potassium carbonate.

    Final Assembly: The final step involves the coupling of the ethynyl group to the intermediate, typically using a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability. The methylphenoxy moiety can interact with hydrophobic pockets in enzymes or receptors, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Ethynylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.

    4-((2-Methylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the ethynyl group, which may influence its ability to participate in π-π interactions.

    4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring, which may alter its stability and reactivity.

Uniqueness

4-((2-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both the ethynyl and methylphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-ethynyl-5-methylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-3-14-5-4-12(2)10-15(14)17-11-13-6-8-16-9-7-13/h1,4-5,10,13H,6-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVSMBATBUCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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